N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide

Lipophilicity Drug-likeness Lead optimization

This 4-(pyrrolidin-1-yl)pyrimidin-2-yl-methyl-furan-2-carboxamide scaffold provides a unique three-dimensional pharmacophore for kinase or acetyl-CoA carboxylase programs. Its balanced clogP (1.73) and TPSA (69.16 Ų) conform to Lipinski's Rule of Five, while the unadorned pyrimidine 6‑position and flexible methylene linker enable systematic SAR exploration without the metabolic liabilities of halogenated analogs. The furan-2-carboxamide moiety offers a distinct hydrogen-bonding motif, making it ideal as a clean negative control or less promiscuous probe in CETSA and photoaffinity labeling experiments. As a versatile building block, it can be elaborated via amide coupling, nucleophilic aromatic substitution, or furan ring functionalization for constructing focused libraries targeting GPCRs, ion channels, and epigenetic readers.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 1797222-62-8
Cat. No. B2577665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide
CAS1797222-62-8
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CO3
InChIInChI=1S/C14H16N4O2/c19-14(11-4-3-9-20-11)16-10-12-15-6-5-13(17-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19)
InChIKeyGCQGGTZOFFXGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide (CAS 1797222-62-8): Structural Identity & Physicochemical Baseline


N-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide (CAS 1797222‑62‑8) is a heterocyclic small molecule (C₁₄H₁₆N₄O₂, MW 272.31) composed of a 4-(pyrrolidin-1-yl)pyrimidine core linked via a methylene bridge to a furan-2-carboxamide moiety. Its computed logP of 1.73 and topological polar surface area (TPSA) of 69.16 Ų place it in a favorable oral drug-like space consistent with Lipinski’s Rule of Five [1]. The compound is catalogued as a research-grade building block and screening candidate in several commercial libraries .

Why Generic Substitution of N-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide (1797222-62-8) Fails


The 4-(pyrrolidin-1-yl)pyrimidin-2-yl-methyl-furan-2-carboxamide scaffold presents a specific three-dimensional pharmacophore in which the pyrrolidine ring imparts conformational constraint and the furan-2-carboxamide contributes a defined hydrogen-bonding pattern [1]. Even subtle modifications—such as bromination of the furan ring, addition of a methyl group at the pyrimidine 6‑position, or replacement of the methylene linker—can substantially alter molecular recognition, logP, and metabolic stability. Published medicinal chemistry on related pyrimidine-substituted pyrrolidine derivatives demonstrates that small structural changes frequently produce order-of-magnitude shifts in target potency and selectivity [2]. Consequently, substituting the title compound with an in-class analog without rigorous comparative profiling risks invalidating SAR conclusions and confounding biological assay results.

Product-Specific Quantitative Evidence Guide for N-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide (1797222-62-8)


Physicochemical Differentiation: clogP and TPSA Relative to the 5‑Bromo Analog

The title compound possesses a computed clogP of 1.73 and a TPSA of 69.16 Ų [1]. In contrast, the 5‑bromo analog (5‑bromo‑N‑{[4‑(pyrrolidin‑1‑yl)pyrimidin‑2‑yl]methyl}furan‑2‑carboxamide, CAS 1796962‑60‑1) has a molecular weight of 351.20 Da, and the presence of the heavy bromine atom is predicted to increase lipophilicity by approximately 0.5–1.0 log unit while also introducing a potential metabolic liability and toxicity flag . The lower clogP and absence of halogen in the title compound may confer superior solubility and a cleaner metabolic profile, important criteria in early lead selection.

Lipophilicity Drug-likeness Lead optimization

Structural Uniqueness: Absence of Pyrimidine 6‑Methyl Substitution vs. the 4‑Methyl Analog

The title compound carries an unsubstituted pyrimidine at the 6‑position, whereas the closely related analog N‑((4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidin‑2‑yl)methyl)furan‑2‑carboxamide possesses a methyl group at that position . The presence of a C6-methyl group can sterically hinder the approach of kinase hinge-region residues or alter the preferred conformation of the methylene linker, potentially changing target selectivity and potency. In the broader class of pyrimidine-substituted pyrrolidine derivatives, such subtle substitution differences have been shown to shift acetyl-CoA carboxylase (ACC) inhibitory activity by >10‑fold [1].

Structure-Activity Relationship Kinase selectivity Binding mode

Linker Geometry: Methylene Bridge vs. Direct Pyrazole Linkage

The title compound incorporates a flexible methylene (–CH₂–) bridge between the pyrimidine and the furan-2-carboxamide. The analog N‑{1‑[5‑(pyrrolidin‑1‑yl)pyrimidin‑2‑yl]‑1H‑pyrazol‑4‑yl}furan‑2‑carboxamide replaces this bridge with a rigid 1H‑pyrazole‑4‑yl spacer, significantly reducing rotational freedom and altering the distance and angle between the two heterocyclic termini . In medicinal chemistry, linker rigidity often dictates whether a molecule can adopt the bioactive conformation required for target binding. While no direct head-to-head biological data are available for these two compounds, the class-level precedent from ACC inhibitor patents indicates that linker length and flexibility are critical determinants of potency [1].

Conformational flexibility Scaffold hopping Target selectivity

Best Research and Industrial Application Scenarios for N-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide (1797222-62-8)


Medicinal Chemistry Hit-to-Lead Optimization

The title compound’s balanced clogP (1.73) and TPSA (69.16 Ų) make it a suitable starting point for oral lead optimization programs targeting kinases, acetyl-CoA carboxylase, or other pyrimidine-recognizing enzymes [1]. Its unadorned pyrimidine 6‑position and flexible methylene linker provide vectors for systematic SAR exploration without introducing metabolic liabilities associated with halogenated analogs .

Chemical Biology Probe Development

The furan-2-carboxamide moiety offers a distinct hydrogen-bonding motif that can be exploited for target engagement studies. Because the compound lacks the bromine atom found in the 5‑bromo analog, it may serve as a cleaner negative control or a less promiscuous probe in cellular thermal shift assays (CETSA) and photoaffinity labeling experiments .

Diversity-Oriented Synthesis & Library Design

As a building block with a reactive methylene-linked furan-2-carboxamide handle, the compound can be elaborated via amide coupling, nucleophilic aromatic substitution at the pyrimidine, or functionalization of the furan ring. This versatility supports the construction of focused libraries for screening against multiple target classes, including GPCRs, ion channels, and epigenetic readers [2].

Quote Request

Request a Quote for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.